![molecular formula C8H16N2 B3021734 1-Allyl-[1,4]diazepane CAS No. 229162-11-2](/img/structure/B3021734.png)
1-Allyl-[1,4]diazepane
Overview
Description
1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds . They are associated with a wide range of biological activities and are of medicinal importance . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .
Synthesis Analysis
The palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has been reported . This reaction proceeds smoothly to give gem-disubstituted diazepanone heterocycles bearing various functional groups in up to >99% yield and up to 95% ee . Other methods for the synthesis of 1,4-diazepanes include Knoevenagel condensation of readily available fragments, N-substituted pyrrole-2-carboxaldehyde and α-azidoketone, followed by intramolecular aza-Wittig reaction .Molecular Structure Analysis
The molecular crystal structure of 1,4-diazepane reveals that copper atoms have two different coordination environments in its crystal structure, presenting a mixed-valence Cu (I/II) complex . Cu1 (II) is coordinated in distorted tetrahedral geometry, which is defined by four N atoms from two homopiperazine ligand .Chemical Reactions Analysis
1,4-Diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . The primary purpose of this review is to discuss the synthetic schemes and reactivity of 1,4-diazepines .Scientific Research Applications
Organic Synthesis
1-Allyl-[1,4]diazepane serves as a versatile building block in organic synthesis:
- Pd/LA-Catalyzed Reactions : Under mild conditions, these reactions yield non-fused N-aryl azepane derivatives, which can be further functionalized .
- Photoredox-Catalyzed Prenylation : The compound participates in dearomative prenylation reactions, enabling the synthesis of prenylated indoline derivatives .
Asymmetric Synthesis
Biocatalytic methods offer access to chiral 1,4-diazepanes:
- Imine Reductase-Catalyzed Amination : Researchers have developed an effective approach for constructing chiral 1,4-diazepanes, emphasizing pharmaceutical relevance .
Computational Chemistry
DFT calculations shed light on reaction pathways, such as the unusual exclusive [5 + 2] annulation process observed in Pd/LA-catalyzed reactions .
Future Directions
properties
IUPAC Name |
1-prop-2-enyl-1,4-diazepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-6-10-7-3-4-9-5-8-10/h2,9H,1,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDJAFGJFWDOHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945600 | |
Record name | 1-(Prop-2-en-1-yl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-[1,4]diazepane | |
CAS RN |
229162-11-2 | |
Record name | 1-(Prop-2-en-1-yl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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